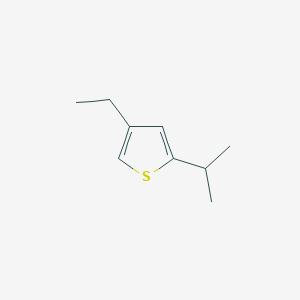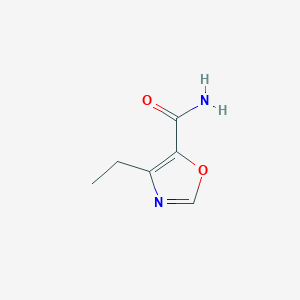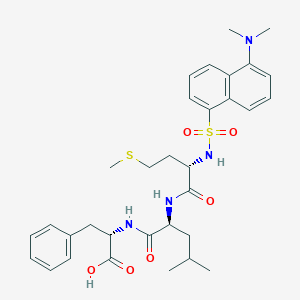
N-Dansylmethionyl-leucyl-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dansylmethionyl-leucyl-phenylalanine (N-Dansyl-Met-Leu-Phe or DMLP) is a synthetic peptide that has been widely used as a research tool in the field of biochemistry and immunology. It is a fluorescently labeled peptide that is commonly used to probe the function of neutrophils, a type of white blood cell that plays a crucial role in the immune system.
Mechanism of Action
DMLP binds to FPR with high affinity and specificity. FPR is a G protein-coupled receptor that is activated by a family of bacterial and mitochondrial peptides called formyl peptides. DMLP mimics the structure of formyl peptides and binds to the same binding pocket on FPR. DMLP binding to FPR induces a conformational change in the receptor that activates the associated G protein, Gαi. Activated Gαi inhibits adenylate cyclase activity and reduces intracellular cAMP levels, leading to the activation of downstream signaling pathways that trigger neutrophil activation, chemotaxis, and phagocytosis.
Biochemical and Physiological Effects
DMLP has several biochemical and physiological effects on neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger the production of reactive oxygen species (ROS), calcium mobilization, and the activation of protein kinase C (PKC) and phospholipase C (PLC). These signaling events lead to the activation of several downstream effector molecules, such as actin polymerization, integrin activation, and cytoskeleton rearrangement, which are essential for neutrophil chemotaxis and phagocytosis. DMLP also enhances the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by neutrophils, which contribute to the inflammatory response.
Advantages and Limitations for Lab Experiments
DMLP has several advantages as a research tool. It is a highly specific and potent ligand for FPR, which allows for precise probing of neutrophil function. DMLP is also fluorescently labeled, which allows for easy detection and quantification of its binding to FPR and its effects on neutrophil function. However, there are also some limitations to using DMLP in lab experiments. DMLP is a synthetic peptide, which may not accurately mimic the structure and function of endogenous formyl peptides. DMLP also has a relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
There are several future directions for research on DMLP. One area of research is to develop new fluorescently labeled peptides that can probe different aspects of neutrophil function. Another area of research is to explore the role of FPR in other immune cells, such as macrophages and dendritic cells. Additionally, there is a need to develop more potent and specific FPR ligands that can be used as potential therapeutic agents for inflammatory diseases. Finally, there is a need to elucidate the molecular mechanisms underlying DMLP's effects on neutrophil function, which may lead to the development of new strategies for modulating the immune response.
Synthesis Methods
DMLP is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis starts with the attachment of the first amino acid, methionine, to an insoluble resin. The peptide chain is then elongated by adding the other two amino acids, leucine and phenylalanine, one by one. The final step involves the attachment of the fluorescent dansyl group to the N-terminus of the peptide chain. The resulting product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous DMLP peptide.
Scientific Research Applications
DMLP has been widely used as a research tool to study the function of neutrophils. Neutrophils are the most abundant type of white blood cell in the human body and play a crucial role in the immune system's defense against bacterial and fungal infections. DMLP is used to probe the function of neutrophils by binding to the formyl peptide receptor (FPR), a G protein-coupled receptor expressed on the surface of neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger neutrophil activation, chemotaxis, and phagocytosis.
properties
CAS RN |
146935-91-3 |
|---|---|
Product Name |
N-Dansylmethionyl-leucyl-phenylalanine |
Molecular Formula |
C32H42N4O6S2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 |
InChI Key |
RJWJQOGVZFUJSF-QKDODKLFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
sequence |
MLF |
synonyms |
dansMLP N-dansyl-Met-Leu-Phe N-dansylMet-Leu-Phe N-dansylmethionyl-leucyl-phenylalanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



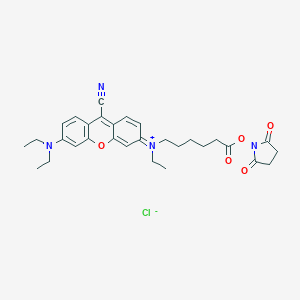
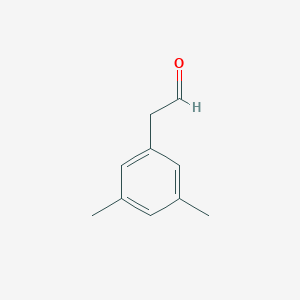


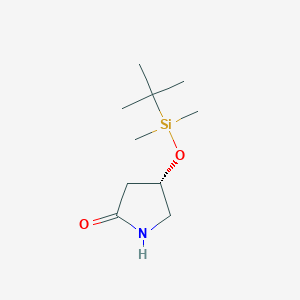
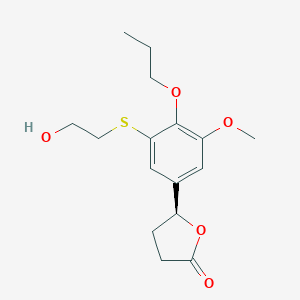
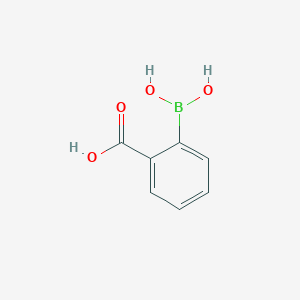
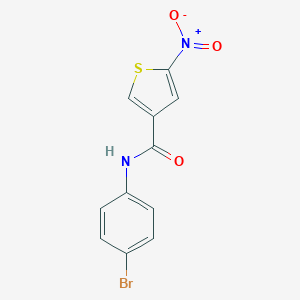

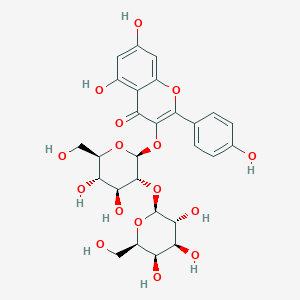
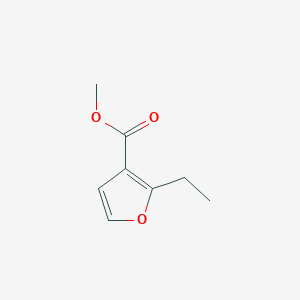
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
